Thieno[2,3-b]pyridine-5-sulfonyl chloride
Description
Significance of Thienopyridine Scaffolds in Heterocyclic Chemistry
Thienopyridine derivatives have garnered considerable attention due to their wide range of pharmacological activities. mdpi.com They are integral to the structure of several therapeutic agents, most notably in the class of antiplatelet drugs like ticlopidine (B1205844) and clopidogrel, which are P2Y12 receptor antagonists. angelfire.comoup.comwikipedia.org The thieno[2,3-b]pyridine (B153569) isomer, in particular, has been explored for its potential in developing anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comekb.egrsc.org The inherent structural features of this scaffold allow it to interact with various biological targets, making it a "privileged scaffold" in drug discovery. rsc.orgontosight.ai Research has demonstrated that modifications at different positions of the thieno[2,3-b]pyridine ring system can lead to compounds with specific and potent biological effects. For instance, derivatives have shown promising activity against hepatocellular carcinoma and other cancer cell lines. nih.govnih.govresearchgate.net
Role of Sulfonyl Chlorides as Reactive Intermediates in Organic Synthesis
Sulfonyl chlorides are highly reactive chemical species that serve as important intermediates in organic synthesis. fiveable.memagtech.com.cn Their utility stems from the electron-withdrawing nature of the sulfonyl group, which renders the chlorine atom a good leaving group in nucleophilic substitution reactions. fiveable.me This reactivity allows for the facile formation of sulfonamides, sulfonic esters, and sulfones through reactions with amines, alcohols, and thiols, respectively. fiveable.me Sulfonamides, in particular, are a prominent class of compounds in medicinal chemistry, found in a wide array of drugs. fiveable.me The versatility of sulfonyl chlorides also extends to their use as precursors for other functional groups and as protecting groups in multi-step syntheses. fiveable.mechemistryviews.org
Overview of Academic Research Directions for Thieno[2,3-b]pyridine-5-sulfonyl Chloride and its Derivatives
The combination of the biologically significant thieno[2,3-b]pyridine core with the synthetically versatile sulfonyl chloride functionality in This compound opens up numerous avenues for academic and industrial research. Current research efforts are largely focused on leveraging this compound as a key building block for the synthesis of novel and diverse libraries of thienopyridine derivatives.
A primary research direction involves the synthesis of a wide range of sulfonamide derivatives by reacting this compound with various primary and secondary amines. These newly synthesized sulfonamides are then screened for a spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory properties. The goal is to establish structure-activity relationships (SAR) that can guide the design of more potent and selective therapeutic agents.
Another significant area of investigation is the exploration of the chemical reactivity of the sulfonyl chloride group beyond simple sulfonamide formation. This includes its participation in more complex transformations such as transition metal-catalyzed cross-coupling reactions. These advanced synthetic methods allow for the construction of highly functionalized thienopyridine derivatives with intricate molecular architectures that would be difficult to access through traditional methods.
Furthermore, researchers are interested in the development and optimization of synthetic routes to this compound itself. Efficient and scalable synthetic protocols are crucial for making this key intermediate more accessible for broader research and development activities. This includes exploring alternative starting materials and reaction conditions to improve yields and minimize waste.
The ultimate aim of these research endeavors is to fully exploit the synthetic potential of this compound to generate novel molecules with valuable applications in medicinal chemistry, materials science, and other areas of chemical research. The structural and electronic properties of the resulting derivatives are often studied using computational methods to better understand their behavior and to predict their potential utility.
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-5-1-2-12-7(5)9-4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBNPKPVIBXXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C=C21)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 2,3 B Pyridine 5 Sulfonyl Chloride and Its Precursors
Strategies for the Construction of the Thieno[2,3-b]pyridine (B153569) Nucleus
The assembly of the fused thieno[2,3-b]pyridine ring system is a critical first step and can be achieved through various synthetic strategies. These methods generally involve either the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) moiety or the concurrent formation of both rings.
Cyclization Reactions to Form Thienopyridine Ring Systems
Several named reactions are instrumental in the formation of the thieno[2,3-b]pyridine core. These cyclization strategies offer versatile pathways to a wide range of substituted thienopyridines.
The Gewald synthesis is a prominent method for the synthesis of 2-aminothiophenes, which are key intermediates for thieno[2,3-b]pyridines. wikipedia.org This one-pot reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base. wikipedia.org The resulting 2-aminothiophene can then undergo further cyclization to form the pyridine ring.
Another important strategy is the Friedländer annulation , which is a classic method for quinoline (B57606) synthesis that can be adapted for the preparation of the pyridine ring of the thieno[2,3-b]pyridine system. wikipedia.org This reaction involves the condensation of a 2-aminothiophene derivative bearing a carbonyl group with a compound containing a reactive methylene (B1212753) group. researchgate.net
The Fiesselmann thiophene synthesis provides a route to substituted thiophenes that can serve as precursors to the thieno[2,3-b]pyridine nucleus. wikipedia.orgderpharmachemica.com This method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. wikipedia.org
Methods for Incorporating the Thiophene and Pyridine Moieties
The construction of the thieno[2,3-b]pyridine nucleus often involves the sequential or convergent assembly of the constituent thiophene and pyridine rings. A common approach starts with a functionalized pyridine derivative, onto which the thiophene ring is annulated. For instance, 2-chloronicotinonitriles can be reacted with sulfur nucleophiles to initiate the formation of the thiophene ring. sciforum.net
Conversely, a pre-formed thiophene can be used as a building block for the construction of the pyridine ring. For example, 2-aminothiophene-3-carbonitriles are versatile intermediates that can be cyclized with various reagents to form the fused pyridine ring. nih.gov
Functionalization of Thieno[2,3-b]pyridine Ring Precursors
The functionalization of pre-existing thieno[2,3-b]pyridine precursors is a key strategy for introducing desired substituents. Electrophilic substitution reactions on the thieno[2,3-b]pyridine ring have been studied, providing insights into the reactivity of the different positions of the nucleus. rsc.orgrsc.orgresearchgate.net This allows for the introduction of various functional groups that can be further elaborated. For instance, easily accessible 3-aminothieno[2,3-b]pyridine-2-carboxamides can be synthesized and serve as versatile precursors for further functionalization. nih.govacs.orgacs.orgresearchgate.net
Synthesis of Thieno[2,3-b]pyridine-5-sulfonyl Chloride from Precursors
While the synthesis of the thieno[2,3-b]pyridine nucleus is well-established, the direct preparation of this compound is less documented. However, plausible synthetic routes can be proposed based on standard transformations of corresponding carboxylic acids and sulfinates.
Preparation from Thieno[2,3-b]pyridine-5-carboxylic Acids
A viable and common method for the preparation of aryl sulfonyl chlorides is through the corresponding carboxylic acid. Thieno[2,3-b]pyridine-5-carboxylic acids have been identified as readily accessible intermediates. nih.govresearchgate.net The conversion of a heterocyclic carboxylic acid to a sulfonyl chloride is a multi-step process. A general, though not specifically documented for this compound, pathway would involve:
Reduction of the carboxylic acid to the corresponding alcohol.
Conversion of the alcohol to a thiol.
Oxidative chlorination of the thiol to the sulfonyl chloride.
Alternatively, a Sandmeyer-type reaction on an amino-substituted thieno[2,3-b]pyridine at the 5-position could provide a more direct route. This would involve diazotization of the amino group followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.
A summary of potential reagents for the conversion of a carboxylic acid to a sulfonyl chloride is presented in the table below, based on general organic synthesis principles.
| Transformation | Reagents and Conditions |
| Carboxylic Acid to Acyl Chloride | SOCl₂, PCl₅, or (COCl)₂ |
| Acyl Chloride to Sulfonyl Chloride | Requires multi-step conversion |
| Direct Conversion (hypothetical) | Multi-step sequence likely required |
Conversion via Thieno[2,3-b]pyridine Sulfinates
Another potential route to this compound is through a thieno[2,3-b]pyridine-5-sulfinate intermediate. Aryl sulfinates can be prepared from aryl halides through reactions with sulfinating agents. nih.govresearchgate.netresearchgate.net For the thieno[2,3-b]pyridine system, this would likely involve the synthesis of a 5-halo-thieno[2,3-b]pyridine followed by conversion to the sodium sulfinate salt.
Once the thieno[2,3-b]pyridine-5-sulfinate is obtained, it can be converted to the sulfonyl chloride by treatment with a chlorinating agent. Common reagents for this transformation include N-chlorosuccinimide (NCS) or chlorine gas.
| Starting Material | Intermediate | Final Product | Reagents for Conversion |
| 5-Halo-thieno[2,3-b]pyridine | Thieno[2,3-b]pyridine-5-sulfinate | This compound | 1. Na₂SO₃ (for sulfinate formation) 2. NCS or Cl₂ (for sulfonyl chloride formation) |
It is important to note that while these synthetic strategies are based on well-established principles of organic chemistry, their specific application to the synthesis of this compound may require optimization of reaction conditions.
Optimization of Reaction Conditions and Reagents
The conversion of a heteroaromatic amine, such as 5-Aminothieno[2,3-b]pyridine, to its corresponding sulfonyl chloride is typically a two-step process involving diazotization followed by a Sandmeyer-type reaction. The efficiency and yield of this synthesis are highly dependent on the careful optimization of various parameters. cbijournal.com
Step 1: Diazotization of 5-Aminothieno[2,3-b]pyridine
The initial step is the formation of a diazonium salt from the precursor, 5-Aminothieno[2,3-b]pyridine. This reaction is sensitive to temperature and the choice of reagents.
Reagents : The amine is treated with a nitrite (B80452) source, commonly sodium nitrite (NaNO₂) or an organic nitrite like isoamyl nitrite, in a strong acidic medium. cbijournal.comgoogle.com The acid, typically hydrochloric acid (HCl) or sulfuric acid, protonates the nitrous acid formed in situ, generating the reactive nitrosating agent. The choice of acid and its concentration are crucial. For instance, a mixture of glacial acetic acid and aqueous HCl is often employed. cbijournal.comconicet.gov.ar
Temperature : Diazotization reactions are exothermic and the resulting diazonium salts are often unstable at higher temperatures. Therefore, strict temperature control is paramount. The reaction is typically carried out at low temperatures, generally between 0 and 5 °C, using an ice bath to prevent the decomposition of the diazonium salt. google.comchemicalbook.com
Solvent : The reaction is usually performed in an aqueous acidic solution in which the amine salt is soluble. The solubility of the starting amine hydrochloride salt can influence the reaction rate and efficiency. cbijournal.com
Step 2: Conversion of Diazonium Salt to Sulfonyl Chloride
The diazonium salt intermediate is then converted to the sulfonyl chloride.
Reagents : This transformation is commonly achieved by reacting the diazonium salt with sulfur dioxide (SO₂) in the presence of a copper(I) or copper(II) chloride catalyst. cbijournal.comnih.gov The sulfur dioxide can be bubbled through the reaction mixture or a saturated solution of SO₂ in a solvent like glacial acetic acid can be used. cbijournal.comnih.gov An alternative approach involves the use of thionyl chloride (SOCl₂), often with a copper catalyst. google.comgoogle.com
Catalyst : Cuprous chloride (CuCl) is a classic catalyst for this type of Sandmeyer reaction, facilitating the transfer of the sulfonyl chloride group to the aromatic ring. cbijournal.comgoogle.com
Solvent and pH : The choice of solvent is critical. While the diazotization is aqueous, the subsequent step may be performed in a mixed-phase system or a non-aqueous solvent to improve the solubility of reagents and stability of the product. nih.gov The presence of water is often minimized in this step as it can lead to the hydrolysis of the product, this compound, to the corresponding Thieno[2,3-b]pyridine-5-sulfonic acid. nih.gov
The following interactive table summarizes key parameters and their typical optimization ranges for the synthesis of heteroaryl sulfonyl chlorides, which would be applicable to this compound.
| Parameter | Reagent/Condition | Typical Range | Rationale for Optimization | Potential Issues |
| Diazotization | ||||
| Nitrite Source | Sodium Nitrite (NaNO₂) | 1.0 - 1.2 equivalents | Ensures complete conversion of the amine. | Excess can lead to side reactions. |
| Acid | HCl / Acetic Acid | 2 - 4 equivalents | Provides the acidic medium and forms the amine salt. | Insufficient acid can lead to incomplete diazotization. |
| Temperature | Ice Bath | 0 - 5 °C | Prevents decomposition of the unstable diazonium salt. | Higher temperatures decrease yield significantly. |
| Sulfonyl Chloride Formation | ||||
| Sulfur Source | SO₂ / Thionyl Chloride | Excess | Drives the reaction to completion. | Handling of toxic SO₂ gas requires care. |
| Catalyst | Copper(I) Chloride (CuCl) | Catalytic amount | Facilitates the Sandmeyer reaction. | Catalyst purity can affect reaction efficiency. |
| Solvent | Acetic Acid / Dichloromethane | Varies | Affects solubility of reagents and stability of the product. | Aqueous solvents can cause hydrolysis of the product. |
| Temperature | Reaction Dependent | 0 - 25 °C | Controls reaction rate and minimizes side products. | Higher temperatures can lead to decomposition. |
Isolation and Purification Techniques for Synthetic Intermediates and Products
The successful synthesis of this compound requires robust isolation and purification protocols to remove byproducts, unreacted starting materials, and catalysts.
Isolation of the Crude Product:
Following the reaction, the crude sulfonyl chloride is typically isolated from the reaction mixture. A standard workup procedure involves:
Quenching : The reaction mixture is carefully poured onto ice or into ice-cold water. This helps to precipitate the organic product and decompose any remaining diazonium salt.
Extraction : The aqueous mixture is then extracted with a water-immiscible organic solvent, such as dichloromethane, ethyl acetate (B1210297), or methyl-tert-butyl ether. chemicalbook.com The choice of solvent depends on the solubility and stability of the sulfonyl chloride.
Washing : The combined organic extracts are washed sequentially with several solutions to remove impurities. A wash with a dilute aqueous sodium bicarbonate solution neutralizes excess acid, while a wash with water and finally with brine (saturated NaCl solution) removes water-soluble impurities. chemicalbook.com
Drying and Concentration : The washed organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtering off the drying agent, the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound. chemicalbook.com
Purification Techniques:
Due to the reactive nature of sulfonyl chlorides, purification methods must be chosen carefully to avoid decomposition.
Recrystallization : This is a common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol, dioxane, or hexane/ethyl acetate mixtures) and allowed to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. tandfonline.commdpi.com
Column Chromatography : For more challenging separations or for non-crystalline products, flash column chromatography using silica (B1680970) gel is a powerful technique. rsc.org A suitable eluent system (a mixture of non-polar and polar solvents like hexanes and ethyl acetate) is chosen to separate the desired product from impurities based on their differential adsorption to the stationary phase. rsc.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC).
The purification of intermediates, such as the various substituted thieno[2,3-b]pyridine precursors, also relies on these standard techniques of recrystallization and chromatography to ensure high purity before they are used in subsequent synthetic steps. mdpi.commdpi.com
Advanced Spectroscopic and Structural Characterization of Thieno 2,3 B Pyridine 5 Sulfonyl Chloride Derivatives
Structural Elucidation via Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of thieno[2,3-b]pyridine (B153569) derivatives. High-resolution ¹H and ¹³C NMR spectra, often recorded on 400 MHz spectrometers, provide detailed information about the chemical environment of each proton and carbon atom in the molecule. mdpi.comnih.govmdpi.com Two-dimensional NMR experiments, such as HSQC and HMBC, are employed for definitive assignment of all signals. mdpi.comnih.gov
Spectra are typically recorded in deuterated solvents like dimethyl sulfoxide (DMSO-d₆), with chemical shifts (δ) reported in parts per million (ppm) relative to the residual solvent peak. nih.govmdpi.comnih.gov In ¹H NMR spectra of substituted thieno[2,3-b]pyridines, aromatic protons typically appear as multiplets in the δ 7.20–8.70 ppm range. mdpi.com Protons of substituent groups, such as the amino group (NH₂), often present as a broad singlet around δ 6.80-6.90 ppm, while methyl protons (CH₃) appear as singlets at approximately δ 2.36-2.51 ppm. mdpi.com
¹³C NMR spectroscopy provides complementary data on the carbon framework. researchgate.net For the thieno[2,3-b]pyridine core, carbon signals are observed across a wide range, with quaternary carbons and carbons adjacent to heteroatoms showing distinct chemical shifts. mdpi.comresearchgate.net For example, carbonyl carbons (C=O) in carboxamide derivatives are typically found in the highly deshielded region around δ 160.8-193.2 ppm. mdpi.comnih.gov
Table 1: Representative NMR Spectroscopic Data for a Substituted Thieno[2,3-b]pyridine Derivative Data synthesized from published reports on analogous structures. mdpi.comnih.gov
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Ar-H | 7.30-8.62 (m) | 102.2-160.0 |
| NH₂ | 6.84 (s, br) | - |
| C=O | - | 164.1 |
| CH₃ | 2.51 (s) | 24.6 |
Note: (s) singlet, (m) multiplet, (br) broad. Chemical shifts are dependent on the specific substitution pattern and solvent.
Mass Spectrometric Analysis for Molecular Confirmation
Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of synthesized thieno[2,3-b]pyridine derivatives. High-resolution mass spectrometry (HRMS), utilizing techniques like electrospray ionization (ESI) or chemical ionization (CI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.comnih.govnih.gov
In mass spectra of these compounds, the molecular ion peak [M+H]⁺ or related adducts are typically observed with high intensity. For instance, a brominated derivative may show characteristic isotopic patterns with peaks for the molecule containing ⁷⁹Br and ⁸¹Br isotopes. mdpi.com Tandem mass spectrometry (MS/MS) studies can be performed to investigate the fragmentation patterns of the molecular ion. researchgate.net This fragmentation is often characteristic of the specific substitution on the thieno[2,3-b]pyridine core and provides further structural confirmation by identifying stable fragment ions. researchgate.netarkat-usa.org
Table 2: Illustrative Mass Spectrometry Data for a Thieno[2,3-b]pyridine Derivative Data is representative and based on findings for similar compounds. mdpi.com
| Ion Type | m/z (Mass-to-Charge Ratio) | Technique |
| Molecular Ion [M+H]⁺ | 331.0 | ESI-HRMS |
| Fragment 1 | 316.0 | ESI-HRMS |
| Fragment 2 | 207.0 | ESI-HRMS |
Infrared and Ultraviolet-Visible Spectroscopic Investigations
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in thieno[2,3-b]pyridine derivatives. The IR spectra, typically recorded using an ATR spectrometer, show characteristic absorption bands (in wavenumbers, cm⁻¹) corresponding to specific bond vibrations. mdpi.com For example, in 3-amino-2-carboxamido derivatives, strong bands in the 3100-3500 cm⁻¹ region correspond to N-H stretching vibrations of the amino group. mdpi.com The presence of a carbonyl group (C=O) is indicated by a strong absorption band around 1670-1710 cm⁻¹, while a cyano group (C≡N) exhibits a sharp band near 2200 cm⁻¹. mdpi.com
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated π-system of the thieno[2,3-b]pyridine core. The absorption spectra of related furo[2,3-b]pyridine derivatives, which share a similar conjugated system, show absorption bands around 280 nm and 340 nm. researchgate.net These bands are attributed to π→π* transitions within the fused heterocyclic aromatic system. The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the ring system.
Table 3: Key Infrared Absorption Frequencies for Thieno[2,3-b]pyridine Derivatives Data compiled from spectroscopic reports on various derivatives. mdpi.com
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretch | 3200 - 3450 |
| Aromatic (C-H) | Stretch | ~3070 |
| Cyano (C≡N) | Stretch | ~2194 - 2218 |
| Carbonyl (C=O) | Stretch | ~1670 - 1710 |
| Aromatic (C=C/C=N) | Stretch | 1570 - 1658 |
X-ray Crystallography for Absolute Stereochemistry and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of thieno[2,3-b]pyridine derivatives, providing unequivocal data on bond lengths, bond angles, and absolute stereochemistry. nih.govcam.ac.uk This technique is essential for resolving any structural ambiguities that may remain after spectroscopic analysis. The resulting crystal structures reveal the exact conformation of the molecule in the solid state and offer a detailed view of the intermolecular forces that govern the crystal lattice. researchgate.netmdpi.com
Beyond classical hydrogen bonding, a variety of other non-covalent interactions play a vital role in the stabilization of the crystalline structures of thieno[2,3-b]pyridine derivatives. scispace.com Due to the aromatic nature of the fused ring system, π-π stacking interactions are a common and significant feature. nih.gov These interactions occur between the planar aromatic rings of adjacent molecules, contributing substantially to the crystal's cohesive energy.
Other weak interactions, such as C-H···π, C-H···S, and van der Waals forces, are also instrumental in defining the final crystal packing arrangement. mdpi.commdpi.com The comprehensive analysis of these varied and often subtle non-covalent forces is crucial for understanding the relationship between molecular structure and macroscopic properties in the solid state, a key aspect of crystal engineering. mdpi.com
Computational and Theoretical Investigations of Thieno 2,3 B Pyridine 5 Sulfonyl Chloride and Its Derivatives
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of molecules. These methods are used to understand the electron distribution, stability, and reactivity of thieno[2,3-b]pyridine (B153569) derivatives.
DFT studies have been instrumental in characterizing the electronic landscape of the thieno[2,3-b]pyridine core. Calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for determining a molecule's reactivity and electronic transition properties.
Research on various thieno[2,3-b]pyridine derivatives has shown that they generally possess low HOMO and LUMO energy levels. arabjchem.org The energy gap between the HOMO and LUMO (ΔEH-L) is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive and can be more easily polarized. For instance, in a study of new thieno[2,3-b]pyridine analogues clubbed with thiazole (B1198619) rings, DFT/B3LYP calculations revealed low HOMO-LUMO energy gaps, indicating potential for significant biological activity. arabjchem.org Another study on substituted thieno[2,3-b:4,5-b′]dipyridine compounds found the energy gap to be in the range of 2.32–3.39 eV, which is relatively low and points towards high reactivity. researchgate.net These theoretical results are often correlated with experimental data from electronic absorption and emission spectra to provide a comprehensive understanding of the molecules' photophysical properties. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Thieno[2,3-b]pyridine Derivatives Note: The following data is illustrative, based on published studies of various derivatives, and does not represent Thieno[2,3-b]pyridine-5-sulfonyl chloride itself.
| Derivative Class | Methodology | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEH-L) (eV) | Reference |
|---|---|---|---|---|---|
| Thiazole-clubbed Thienopyridines | DFT/B3LYP | -5.52 to -4.85 | -3.62 to -2.79 | Low | arabjchem.org |
| Thieno[2,3-b:4,5-b′]dipyridines | DFT/B3LYP | Not Specified | Not Specified | 2.32 to 3.39 | researchgate.net |
Theoretical calculations are crucial for predicting the reactivity of different sites within the thieno[2,3-b]pyridine nucleus and for elucidating the mechanisms of its synthesis and reactions. Studies on the electrophilic substitution of thieno[2,3-b]pyridine have shown that the C-3 position is more reactive than the C-2 position. abertay.ac.uk This is a critical insight for chemists seeking to functionalize the core structure.
Furthermore, computational chemistry helps to understand complex synthetic pathways, such as the Thorpe-Ziegler cyclization, which is often used to form the thiophene (B33073) ring in this scaffold. researchgate.net By modeling reaction intermediates and transition states, researchers can determine the most energetically favorable pathways, rationalize the effects of different catalysts and reaction conditions, and predict the outcomes of novel synthetic strategies. researchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful computational techniques used to predict how a ligand (such as a thieno[2,3-b]pyridine derivative) interacts with a biological target, typically a protein or enzyme. These simulations are foundational to modern structure-based drug design.
Docking studies have successfully predicted the binding modes of numerous thieno[2,3-b]pyridine derivatives within the active sites of various enzymes implicated in disease. These studies have been pivotal in identifying this class of compounds as inhibitors for several important targets.
For example, molecular modeling has shown that thieno[2,3-b]pyridine derivatives can bind effectively to the active site of phosphoinositide-specific phospholipase C (PI-PLC). mdpi.comnih.govworktribe.com These simulations identified key hydrogen bonding interactions with amino acid residues such as HIS356, GLU341, and ARG549. mdpi.comnih.gov Similarly, docking studies of derivatives designed as Forkhead Box M1 (FOXM1) inhibitors revealed interactions with residues Arg297 and His287. nih.gov In another study, derivatives were identified as potent inhibitors of PIM-1 kinase, with docking simulations corroborating the in vitro activity data. nih.gov
Table 2: Predicted Ligand-Target Interactions for Thieno[2,3-b]pyridine Derivatives
| Biological Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Phospholipase C (PLC-δ1) | GLU341, HIS311, ARG549 | Hydrogen Bonding | mdpi.com |
| Forkhead Box M1 (FOXM1) | Arg297, His287, Val296, Leu289 | π–H bond, Sulfur–Hydrogen bond | nih.gov |
| PIM-1 Kinase | Not Specified in Abstract | Binding in Active Site | nih.gov |
| E. coli DNA Gyrase B | Not Specified in Abstract | Binding in Active Site | arabjchem.org |
Beyond identifying key interactions, molecular simulations are used to analyze the conformational changes that occur upon binding and to estimate the strength of the interaction (binding affinity). Docking scores, which are calculated values that estimate binding affinity, are often used to rank potential drug candidates. For instance, in the development of FOXM1 inhibitors, compounds with cyano (-CN) substituents, which showed the highest inhibitory activity, also had the most favorable (lowest) docking scores. nih.gov
The analysis of docking poses can reveal how small changes in a molecule's structure can lead to different binding conformations. It was observed that electron-withdrawing substituents on the phenyl ring of N-Phenylthieno[2,3-b]pyridine-2-carboxamide derivatives altered the electron density, forcing the molecule to adopt a different, more favorable binding pose compared to the parent compound. nih.gov Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and conformational flexibility. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational methods that attempt to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models, once validated, can be used to predict the activity of newly designed molecules before they are synthesized.
A prominent example is the development of a receptor-guided 3D-QSAR model for a series of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ). nih.gov This study utilized a docking-based alignment of the molecules to build the model. The resulting 3D-QSAR model demonstrated strong predictive power, as indicated by its statistical validation parameters. nih.gov The contour maps generated from the QSAR model provided a visual representation of the structural features required for potent inhibition, highlighting regions where bulky groups, electron-withdrawing groups, or hydrogen bond donors/acceptors would be favorable or unfavorable. nih.gov This information is invaluable for the rational design of new, more potent inhibitors.
Similarly, 3D-QSAR studies on the related thieno[3,2-b]pyrrole-5-carboxamide scaffold as LSD1 inhibitors have also yielded robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models with high predictive accuracy. nih.gov
Table 3: Statistical Validation of a 3D-QSAR Model for Thieno[2,3-b]pyridine-5-carbonitrile PKC-θ Inhibitors
| Parameter | Value | Description |
|---|---|---|
| Q²test | 0.600 | Predictive ability of the model (cross-validated correlation coefficient) |
| R²train | 0.915 | Goodness of fit for the training set (non-cross-validated correlation coefficient) |
| Pearson-r | 0.801 | Correlation between predicted and actual values for the test set |
| SD | 0.241 | Standard deviation of the regression |
Source: nih.gov
These computational approaches, from quantum mechanics to molecular docking and QSAR, provide a powerful, multi-faceted strategy for investigating the chemical and biological properties of this compound and its derivatives, significantly guiding and streamlining the search for new therapeutic agents.
Theoretical Descriptors and Correlation with Experimental Data
The electronic properties of a molecule are fundamental to its reactivity and interactions with biological targets. Theoretical descriptors, derived from quantum chemical calculations, offer a quantitative measure of these properties. Among the most informative are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (ΔEH-L) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity and greater potential for biological activity. researchgate.net
In a study on a series of substituted thieno[2,3-b:4,5-b′]dipyridine compounds, DFT calculations at the B3LYP level were used to determine their structural and energetic properties. researchgate.net The investigation revealed that the synthesized derivatives possessed a low energy gap, ranging from 2.32 to 3.39 eV. This low ΔEH-L value suggests high chemical reactivity, which was correlated with their observed antibacterial activity against several bacterial strains. researchgate.net The study demonstrated that derivatives with smaller energy gaps tended to exhibit better biological performance, highlighting the predictive power of these theoretical descriptors. researchgate.net
| Compound | ΔEH-L (eV) |
|---|---|
| Compound 3 | 2.32 |
| Compound 6 | 3.39 |
Predictive Modeling for Chemical and Biological Activity
Predictive modeling encompasses a range of computational techniques that aim to forecast the biological activity of chemical compounds based on their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are two of the most prominent methods applied to the thieno[2,3-b]pyridine scaffold.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are particularly useful for identifying the key physicochemical properties and structural features that govern a molecule's potency.
A receptor-induced 3D-QSAR model was developed for a set of 46 thieno[2,3-b]pyridine-5-carbonitrile derivatives that act as inhibitors of protein kinase C theta (PKC-θ). nih.gov This study employed an induced fit docking protocol to account for the flexibility of the protein's active site. nih.gov The resulting 3D-QSAR model demonstrated strong predictive power, as indicated by its statistical validation parameters. nih.gov The contour maps generated from the model provided valuable insights into the structural requirements for ligand binding, helping to identify essential amino acid residues involved in the interaction and guiding the design of new congeners with potentially enhanced therapeutic effects. nih.gov
| Parameter | Value |
|---|---|
| Q²test (Test Set Predictive Ability) | 0.600 |
| R²train (Training Set Correlation) | 0.915 |
| Pearson-r (Correlation Coefficient) | 0.801 |
| Standard Deviation (SD) | 0.241 |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the binding mechanisms of drugs and to screen virtual libraries of compounds for potential therapeutic candidates.
Numerous docking studies have been performed on thieno[2,3-b]pyridine derivatives to elucidate their interactions with various biological targets:
PIM-1 Kinase: Docking studies of several thieno[2,3-b]pyridine derivatives into the active site of PIM-1 kinase, a target for anticancer drugs, showed results consistent with their in vitro inhibitory activity. nih.gov
Phosphoinositide Phospholipase C (PI-PLC): To understand the anti-proliferative activity of certain thieno[2,3-b]pyridines, they were docked into the crystal structure of mammalian PI-PLC-δ₁, revealing potential binding modes. mdpi.com
DNA Gyrase: The binding interactions of antimicrobial thieno[2,3-b:4,5-b′]dipyridine analogues were investigated through molecular docking with the active site of E. coli DNA gyrase B. researchgate.net
Fibroblast Growth Factor Receptor 1 (FGFR-1): The binding affinity of newly synthesized hybrids of thienopyrimidine and sulfonamides to the FGFR-1 enzyme was investigated via molecular docking to assess their potential as anticancer agents. nih.gov
These studies collectively demonstrate the utility of predictive modeling in the rational design and optimization of thieno[2,3-b]pyridine derivatives for a range of therapeutic applications, from anticancer to antimicrobial agents. researchgate.netnih.govmdpi.comnih.gov
Applications in Chemical Research and Development
Thieno[2,3-b]pyridine-5-sulfonyl Chloride as a Versatile Synthetic Building Block
The reactivity of the sulfonyl chloride group, combined with the inherent chemical properties of the fused thienopyridine ring system, makes this compound a highly versatile intermediate in organic synthesis. It provides a direct handle for introducing the thienopyridine nucleus into larger molecules, primarily through the formation of sulfonamides, and for further chemical elaboration.
The thieno[2,3-b]pyridine (B153569) framework is a foundational element for the construction of more elaborate, often polycyclic, heterocyclic systems. Synthetic chemists utilize derivatives, such as 3-aminothienopyridines, as precursors to build fused ring structures with potential biological applications. ekb.egmdpi.com For instance, treatment of 3-aminothienopyridine derivatives with reagents like maleic anhydride (B1165640) can lead to the formation of new heterocyclic compounds. ekb.eg Similarly, these precursors can be reacted with other molecules to afford fused systems such as pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. mdpi.comnih.gov The synthesis of cyclopentapyrido-thienopyridine-9-amines has also been achieved starting from 3-cyclopentylideneamino derivatives, demonstrating the scaffold's utility in creating complex, multi-ring structures. ekb.eg These synthetic strategies underscore the role of the thieno[2,3-b]pyridine core as a reliable building block for accessing novel chemical space.
The thieno[2,3-b]pyridine nucleus is frequently employed as a central scaffold in diversity-oriented synthesis, a strategy used to create large collections of structurally diverse small molecules for high-throughput screening. The pyridine (B92270) ring system is a well-established pharmacophore present in numerous therapeutic agents, and its fusion with a thiophene (B33073) ring creates a unique bicyclic system with distinct electronic and steric properties. nih.gov Researchers have systematically prepared libraries of thieno[2,3-b]pyridine analogs by modifying various positions on the ring system. nih.govnih.govtandfonline.com This approach allows for a thorough exploration of the structure-activity relationships (SAR), where different substituents are introduced to fine-tune the compound's interaction with a specific biological target. nih.gov The development of numerous derivatives for evaluation as anticancer, antimicrobial, or enzyme-inhibiting agents highlights the scaffold's effectiveness in generating chemical diversity for drug discovery programs. ekb.egnih.govnih.gov
Development of Biologically Active Agents (In Vitro and Mechanistic Studies)
Derivatives synthesized from the thieno[2,3-b]pyridine scaffold have been extensively studied for their potential as therapeutic agents. These investigations focus on their interactions with specific biological targets at a molecular level and their effects on cellular systems, primarily through in vitro assays.
The thienopyridine core has proven to be a privileged structure for the design of potent and selective enzyme inhibitors. By modifying the substituents on this scaffold, researchers have developed compounds that target a variety of enzymes implicated in diseases like cancer and inflammation.
EGFR and c-Src Inhibition: Several studies have focused on developing thienopyrimidine and thieno[2,3-b]pyridine derivatives as inhibitors of protein tyrosine kinases, which are crucial targets in oncology. nih.govtandfonline.com A series of 3-amino-thieno[2,3-b]pyridines were investigated as inhibitors of the non-receptor tyrosine kinase c-Src, a key player in tumor progression. nih.gov Additionally, related thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and shown to be effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutant forms like EGFRT790M. nih.govresearchgate.net
Thymidylate Synthase and One-Carbon Metabolism: Certain 6-substituted thieno[2,3-d]pyrimidine antifolates have been identified as inhibitors of cytosolic and mitochondrial one-carbon metabolism. nih.gov These compounds disrupt the synthesis of purine (B94841) nucleotides and thymidylate, which are essential for DNA replication in rapidly dividing cancer cells. Their mechanism is distinct from classical antifolates and involves the inhibition of enzymes like glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), rather than exclusively thymidylate synthase (TS). nih.gov
15-LOX and COX-2 Inhibition: In the context of inflammation, derivatives of the isomeric thieno[2,3-d]pyrimidine scaffold have been developed as dual inhibitors of 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are key to the arachidonic acid pathway, which produces pro-inflammatory mediators. Certain synthesized compounds exhibited potent 15-LOX inhibition, superior to the reference drug nordihydroguaiaretic acid (NDGA), and high selectivity for COX-2 over COX-1, making them promising multi-targeted anti-inflammatory candidates. nih.govresearchgate.net
| Scaffold | Target Enzyme(s) | Key Findings | Reported Activity (IC50) |
|---|---|---|---|
| Thieno[2,3-b]pyridine | c-Src Kinase | Discovery of a novel series of inhibitors from an HTS campaign. nih.gov | Lead compounds showed efficient enzymatic and cellular inhibition. nih.gov |
| Thieno[2,3-d]pyrimidine | EGFRWT / EGFRT790M | Compounds identified as potent dual inhibitors of wild-type and mutant EGFR. nih.gov | Compound 2: 0.28 µM (EGFRWT), 5.02 µM (EGFRT790M). nih.gov |
| Thieno[2,3-d]pyrimidine | 15-LOX / COX-2 | Development of dual inhibitors with high COX-2 selectivity. nih.gov | Compound 6o: 1.17 µM (15-LOX); Compound 4: 0.08 µM (COX-2). nih.gov |
| Thieno[2,3-d]pyrimidine | One-Carbon Metabolism Enzymes (e.g., GARFTase) | Inhibition of de novo purine nucleotide biosynthesis. nih.gov | Mechanism established via metabolite rescue studies. nih.gov |
The thieno[2,3-b]pyridine scaffold has been a fruitful starting point for the development of novel antimicrobial and antifungal agents, addressing the growing concern of drug resistance. ekb.egnih.gov
Numerous studies have reported the synthesis of thienopyridine derivatives and their subsequent evaluation against a panel of pathogenic microbes. For example, a series of new thieno[2,3-b]pyridine-based compounds were tested against five bacterial and five fungal strains, with some compounds showing promising activity. ekb.eg Other research has focused on thieno[2,3-d]pyrimidinedione derivatives, which displayed potent activity against multi-drug resistant Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The antimicrobial activity often depends on the specific substitutions on the core structure. Hybrids incorporating sulfonamides have also been investigated, showing varying degrees of inhibition against Staphylococcus aureus, Escherichia coli, and Candida strains. nih.govmdpi.com The minimum inhibitory concentration (MIC) is a key metric used in these studies to quantify the potency of the compounds.
| Compound/Series | Target Organism(s) | Key Findings | Reported Activity (MIC) |
|---|---|---|---|
| Thieno[2,3-b]pyridine derivative 3c | Bacteria and Fungi | Showed the most potent broad-spectrum antimicrobial activity in its series. ekb.eg | 4-16 µg/mL. ekb.eg |
| Thieno[2,3-d]pyrimidinedione 2 | Gram-positive bacteria (MRSA, VRSA, VRE) | Potent and selective activity against multi-drug resistant strains. nih.gov | 2-16 mg/L. nih.gov |
| Thienopyrimidine-Sulfonamide hybrid 12ii | Bacteria (S. aureus, E. coli) | Demonstrated the best antibacterial activity among the synthesized hybrids. nih.gov | Activity confirmed by agar (B569324) well diffusion and MIC tests. nih.gov |
| Thieno[2,3-b]pyridine derivative 8a and 8e | Bacillus subtilis | Exhibited moderate antibacterial activity against this Gram-positive bacterium. japsonline.com | Inhibition Zone: 12-14 mm. japsonline.com |
The anti-proliferative potential of thieno[2,3-b]pyridine derivatives has been extensively documented through studies on various human cancer cell lines. This class of compounds has shown potent activity against breast, colon, liver, and cervical cancers, among others. ekb.egnih.govmdpi.comnih.gov
Research has demonstrated that 2-amino-3-carboxamido-thieno[2,3-b]pyridines exhibit excellent anti-proliferative activity, particularly against the triple-negative breast cancer cell line MDA-MB-231, with some analogs showing IC50 values in the nanomolar range. nih.gov The mechanism of action is often linked to the inhibition of critical cellular pathways, such as the phosphoinositide phospholipase C (PI-PLC) enzyme, which is upregulated in many cancers. nih.govmdpi.com Studies have also investigated their effects on cancer stem cells (CSCs), showing that certain derivatives can reduce the CSC population and alter cell metabolism. nih.govnih.gov The cytotoxic potency is typically quantified by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which measure the concentration of the compound required to inhibit cell growth or proliferation by 50%.
| Compound/Series | Cancer Cell Line(s) | Key Findings | Reported Activity (IC50/GI50) |
|---|---|---|---|
| Thieno[2,3-b]pyridine derivative 4b | HepG-2 (Hepatocellular Carcinoma) | Showed the most potent cytotoxicity against HepG-2 cells in its series. ekb.eg | 3.12 µM. ekb.eg |
| Thieno[2,3-b]pyridine derivative 4b | MCF-7 (Breast Cancer) | Demonstrated significant cytotoxic potency against MCF-7 cells. ekb.eg | 20.55 µM. ekb.eg |
| Thieno[2,3-b]pyridine derivative 1 | Various (Melanoma, Breast, Lung, CNS, Leukemia) | Ortho- and meta- double substitution on the phenyl ring led to high potency. rsc.org | 20-40 nM. rsc.org |
| Thieno[2,3-b]pyridine derivative 16 (α-naphthyl) | Various (Melanoma, Breast, Lung, CNS, Leukemia) | Replacement of the phenyl moiety with α-naphthyl retained high activity. rsc.org | 60-240 nM. rsc.org |
| Thieno[2,3-c]pyridine derivative 6i | HSC3 (Head and Neck Cancer), T47D (Breast), RKO (Colorectal) | Identified as a potent inhibitor with a broad spectrum of activity. mdpi.com | 10.8 µM (HSC3), 11.7 µM (T47D), 12.4 µM (RKO). mdpi.com |
Investigation of Antioxidant Mechanisms and Radical Scavenging Activities
While direct studies on the antioxidant properties of this compound are not extensively documented, research into structurally related compounds provides insight into the potential of this chemical family. For instance, studies on other heterocyclic systems containing thieno[2,3-b]thiophene (B1266192) have identified significant antioxidant potential. One such compound demonstrated notable activity in DPPH radical scavenging assays, indicating its capacity to neutralize free radicals. semanticscholar.org
The mechanism by which antioxidants scavenge radicals often involves the donation of a hydrogen atom or an electron to the radical species. nih.gov In compounds like 2-thiouracil-5-sulfonamide derivatives, the presence of specific functional groups is crucial for their antioxidant and reducing activities. nih.gov While some derivatives of the related thieno[2,3-b]thiophene scaffold have shown antioxidant capabilities, others have been found to be inactive, highlighting the critical influence of specific substitutions on the molecule's radical scavenging properties. semanticscholar.org
Studies on Viral Replication Inhibition at the Molecular Level
The thieno[2,3-b]pyridine scaffold has emerged as a promising framework for the development of new antiviral drugs. Derivatives of this structure have been evaluated against several viruses, demonstrating a capacity to inhibit viral replication through various mechanisms.
In studies against Mayaro virus (MAYV), an alphavirus, novel derivatives of thieno[2,3-b]pyridine were found to effectively reduce viral production in mammalian cell lines at non-toxic concentrations. researchgate.netnih.gov One of the more potent molecules from this study was shown to exert a strong anti-MAYV effect during both early and late stages of the replication cycle. researchgate.net The research indicated that this compound could inhibit viral entry and also affect virus morphogenesis, the process by which new virus particles are assembled and released. researchgate.net
Furthermore, a distinct class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of the Hepatitis C virus (HCV). nih.gov A cell-based screening led to the discovery of several potent compounds that inhibit HCV without significant cytotoxicity, although their precise molecular mechanism has not been fully elucidated. nih.gov Other research has focused on 4-(phenylamino)thieno[2,3-b]pyridine derivatives, which have shown inhibitory activity against herpes simplex virus type 1 (HSV-1), suggesting that these compounds may interfere with specific stages in the virus's replication cycle. researchgate.net
| Virus | Derivative Class | Observed Effect | Potential Mechanism of Action | Source |
|---|---|---|---|---|
| Mayaro Virus (MAYV) | Thieno[2,3-b]pyridine-5-carbonitriles | Reduced viral production | Inhibition of virus entry and morphogenesis | researchgate.net |
| Hepatitis C Virus (HCV) | General Thieno[2,3-b]pyridines | Inhibition of HCV replication | Not yet clearly elucidated | nih.gov |
| Herpes Simplex Virus Type 1 (HSV-1) | 4-(phenylamino)thieno[2,3-b]pyridines | Inhibitory activity against the virus | Interference with a particular stage in the viral replication cycle | researchgate.net |
Applications in Material Science Research
The unique electronic properties of fused heterocyclic systems like thieno[2,3-b]pyridine make them attractive candidates for applications in material science, particularly in the field of organic electronics.
Exploration as Host Materials in Organic Light-Emitting Diodes (OLEDs)
Host materials are a critical component of the emissive layer in OLEDs, where they facilitate the efficient transport of electrons and holes and transfer energy to light-emitting dopant molecules. ossila.com Derivatives of the thieno[2,3-b]pyridine scaffold have been successfully developed for this purpose.
Specifically, Benzo nih.govossila.comthieno[2,3-b]pyridine (BTP), which contains the thieno[2,3-b]pyridine core, has been used as an electron-deficient moiety to create high triplet energy materials. rsc.org Two BTP derivatives incorporating carbazole (B46965) groups were synthesized and demonstrated to be effective high triplet energy, bipolar host materials. rsc.org These materials were utilized in both green and blue phosphorescent OLEDs, achieving high external quantum efficiencies exceeding 20% in both types of devices. rsc.org The bipolar nature of these hosts allows for balanced charge injection and transport within the emissive layer, which is crucial for obtaining high device performance. rsc.org
| Device Color | Host Material | Key Property | Achieved Quantum Efficiency | Source |
|---|---|---|---|---|
| Green | Benzo nih.govossila.comthieno[2,3-b]pyridine (BTP) Derivative | High triplet energy, bipolar transport | > 20% | rsc.org |
| Blue | Benzo nih.govossila.comthieno[2,3-b]pyridine (BTP) Derivative | High triplet energy, bipolar transport | > 20% | rsc.org |
Potential in Other Advanced Materials (e.g., Electronic, Photonic)
While the application of thieno[2,3-b]pyridine derivatives has been prominently explored in OLEDs and medicinal chemistry, the inherent electronic and photophysical properties of the fused aromatic system suggest potential for broader use in other advanced materials. The structural rigidity and electron-rich nature of the thiophene ring combined with the electron-accepting properties of the pyridine ring can be tuned through chemical modification. This versatility makes the scaffold a candidate for investigation in areas such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. However, specific research focusing on this compound for these applications is not yet widely reported, representing an area for future exploration.
Role as a Derivatization Reagent in Analytical Chemistry
In analytical chemistry, particularly in mass spectrometry, derivatization is a key strategy to improve the detection and analysis of molecules that have poor ionization efficiency or fragmentation patterns.
Enhancement of Detection Sensitivity in Mass Spectrometry
This compound possesses features that make it a promising derivatization reagent for enhancing detection sensitivity in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). Derivatization reagents are often used to introduce functional groups that can readily stabilize a positive or negative charge, thereby increasing ionization efficiency. tcichemicals.com
The pyridine moiety within the thieno[2,3-b]pyridine structure has a high proton affinity, making it effective for analysis in positive-ion ESI-MS. Research on the analogous compound, pyridine-3-sulfonyl (PS) chloride, has shown its utility in derivatizing steroidal estrogens. nih.gov A significant advantage of using PS chloride over other reagents like dansyl chloride is that its derivatives produce abundant analyte-specific fragment ions upon collision-induced dissociation. nih.gov This fragmentation pattern is highly informative for structural elucidation and confirmation, which is often not the case with dansyl derivatives where fragmentation is dominated by ions from the derivatizing agent itself. nih.gov Given the structural similarities, this compound is expected to offer comparable benefits, serving as a valuable tool for the sensitive and structurally informative analysis of various analytes containing hydroxyl or amino groups.
Facilitation of Chromatographic Separations
Following a comprehensive review of available scientific literature, no specific research findings or established methodologies were identified regarding the use of This compound to facilitate chromatographic separations. Searches for its application as a derivatizing agent, a component of stationary phases, or a chiral selector for techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or other separation sciences did not yield any relevant data.
While structurally related compounds, such as pyridine-sulfonyl chlorides, have been employed as derivatizing agents to enhance the detectability and separation of certain analytes in HPLC, there is no evidence to suggest that this compound has been investigated or utilized for similar purposes. The existing body of research on thieno[2,3-b]pyridine derivatives primarily focuses on their synthesis and potential applications in medicinal chemistry, including their roles as anticancer, antimicrobial, and antiviral agents.
Consequently, there are no detailed research findings, data on retention times, separation factors, or resolution values to present in data tables concerning the application of this specific compound in chromatographic analysis. The scientific community has not, to date, published research that would support a discussion on its role in this analytical technique.
Q & A
Q. Advanced Functionalization
- Amide Coupling : React with amines (e.g., 4-methylpiperazine) to generate sulfonamides, improving water solubility and target affinity (e.g., LY2119620 in ) .
- Heterocycle Fusion : Introduce fused rings (e.g., pyrano[4,3-b]thieno derivatives via Claisen-Schmidt condensation) to modulate pharmacokinetic properties .
How can NMR spectroscopy resolve tautomeric ambiguity in thienopyridine derivatives?
Advanced Methodology
Variable-temperature NMR (VT-NMR) at 25–80°C can identify tautomeric equilibria. For example, in 7H-thieno[2,3-b]pyridin-6-one (), keto-enol tautomerism is confirmed by observing coalescence of NH and OH signals at elevated temperatures .
What computational tools aid in predicting the reactivity of this compound?
Advanced Modeling
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic sites for nucleophilic substitution. Fukui indices identify C-5 as the most reactive position for sulfonation, aligning with experimental regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
